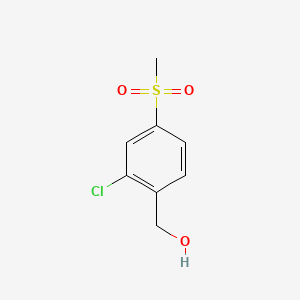

(2-Chloro-4-methanesulfonyl-phenyl)-methanol

説明

特性

IUPAC Name |

(2-chloro-4-methylsulfonylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCUBUXRPJBKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654965 | |

| Record name | [2-Chloro-4-(methanesulfonyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181300-40-3 | |

| Record name | [2-Chloro-4-(methanesulfonyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

The carboxylic acid group of 2-chloro-4-(methylsulfonyl)benzoic acid is reduced to a primary alcohol via a two-step mechanism. LiAlH₄, a strong reducing agent, facilitates the conversion by donating hydride ions to the carbonyl carbon. The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere to prevent side reactions.

Key parameters :

-

Molar ratio : A slight excess of LiAlH₄ (2.56 mmol per 2.13 mmol of benzoic acid) ensures complete reduction.

-

Temperature : Maintaining 0°C minimizes undesired side reactions, such as over-reduction or decomposition.

-

Solvent : THF provides optimal solubility for both the starting material and reducing agent.

Workup and Purification

After quenching the reaction with ice water and sodium hydroxide, the mixture is filtered through Celite to remove aluminium salts. The product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate. Final purification via silica gel column chromatography (dichloromethane/methanol = 200:1) yields the target compound as a pale yellow solid with a 53% yield.

Synthesis of 2-Chloro-4-(Methylsulfonyl)Benzoic Acid Precursor

The benzoic acid precursor is synthesized through the oxidation of 2-chloro-4-methylsulfonyl toluene, a reaction requiring harsh conditions due to the stability of the methylsulfonyl group.

Oxidative Methods

A patented method employs nitric acid as the oxidizing agent under high-pressure oxygen (3.0 MPa) and elevated temperatures (140–200°C). The reaction proceeds via radical intermediates, with the methyl group adjacent to the sulfonyl moiety undergoing oxidation to a carboxyl group.

Optimized conditions :

Isolation and Recrystallization

The crude benzoic acid is neutralized with NaOH, filtered, and acidified to pH 2 to precipitate the product. Recrystallization from anhydrous methanol yields pure 2-chloro-4-(methylsulfonyl)benzoic acid with a 65.4% yield.

Data Analysis and Comparative Studies

Table 1: Reduction of 2-Chloro-4-(Methylsulfonyl)Benzoic Acid

Table 2: Synthesis of Benzoic Acid via Oxidation

| Parameter | Details |

|---|---|

| Starting Material | 2-Chloro-4-methylsulfonyl toluene |

| Oxidizing Agent | Nitric acid |

| Catalyst | Transition metal (unspecified) |

| Pressure | 3.0 MPa Oxygen |

| Temperature | 140–200°C |

| Yield | 65.4% |

| Reference |

Challenges and Optimization Opportunities

-

Low Reduction Yield : The 53% yield in the reduction step suggests potential losses during chromatography. Switching to fractional crystallization or optimizing solvent ratios could improve recovery.

-

Oxidation Side Reactions : High temperatures in the benzoic acid synthesis may degrade intermediates. Lowering the temperature to 160°C while increasing reaction time could mitigate this.

-

Catalyst Selection : Explicit identification of the catalyst in the oxidation step would enable reproducibility and further optimization .

化学反応の分析

Types of Reactions

(2-Chloro-4-methanesulfonyl-phenyl)-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of (2-Chloro-4-methanesulfonyl-phenyl)-methanal or (2-Chloro-4-methanesulfonyl-phenyl)-methanoic acid.

Reduction: Formation of (4-Methanesulfonyl-phenyl)-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Reactivity

The compound features a chloro group, a methanesulfonyl moiety, and a hydroxymethyl group, contributing to its unique reactivity profile. The presence of these functional groups enables various chemical transformations:

- Nucleophilic Substitution : The chloro group facilitates nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

- Sulfonation Reactions : The methanesulfonyl group can participate in sulfonation reactions, enhancing the compound's utility in creating sulfonamide derivatives.

- Oxidation Potential : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, further expanding the compound's applicability in synthetic pathways .

Pharmaceutical Intermediates

A primary application of (2-Chloro-4-methanesulfonyl-phenyl)-methanol is as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to be utilized in the development of compounds with significant biological activity:

- Drug Development : It serves as a key intermediate in synthesizing drugs targeting various diseases. For instance, it has been employed in the synthesis of g-secretase inhibitors and other bioactive compounds .

- Therapeutic Agents : The compound is involved in studies exploring new therapeutic agents for conditions such as diabetes and cancer. Its derivatives have shown potential as inhibitors for specific enzymes linked to these diseases .

Case Studies and Research Findings

Several studies have documented the applications of this compound in drug synthesis:

- Synthesis of G-secretase Inhibitors : Research indicates that this compound is utilized in synthesizing g-secretase inhibitors, which are crucial for treating Alzheimer's disease by modulating amyloid precursor protein processing .

- Pyrimidine-based Inhibitors : A study demonstrated that modifications involving this compound led to the development of potent inhibitors for 11β-hydroxysteroid dehydrogenase type 1, showcasing its potential in metabolic disease management .

- Crystal Structure Analysis : Investigations into the crystal structure of this compound have provided insights into its spatial configuration, which is essential for understanding its reactivity and interaction with biological targets .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Key intermediate for synthesizing various drugs including g-secretase inhibitors |

| Medicinal Chemistry | Used in developing therapeutic agents targeting metabolic disorders and cancer |

| Chemical Reactivity | Engages in nucleophilic substitution and oxidation reactions |

| Structural Studies | Analyzed through X-ray diffraction to understand molecular interactions |

作用機序

The mechanism of action of (2-Chloro-4-methanesulfonyl-phenyl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methanesulfonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

- Chlorine (electron-withdrawing substituent at position 2).

- Methanesulfonyl group (strongly polar, electron-withdrawing at position 4).

Below is a comparative analysis with four analogs (Table 1):

Table 1: Key Properties of (2-Chloro-4-methanesulfonyl-phenyl)-methanol and Analogs

Key Differences and Implications

a) Methanesulfonyl vs. Phenol Group (CAS 20945-65-7)

- The phenol analog replaces the hydroxymethyl group with a hydroxyl (-OH) directly on the ring, increasing acidity (pKa ~8–10 for phenols vs. ~15–16 for alcohols) .

b) Phenyl and Methyl Substitution (CAS 1698454-23-7)

- The additional phenyl group increases molar mass (232.71 g/mol) and lipophilicity, likely reducing water solubility compared to the sulfonyl-containing compounds .

c) Sulfanyl vs. Sulfonyl Group (CAS 2167495-12-5)

- The methylsulfanyl (-SCH3) group is less electron-withdrawing than methanesulfonyl (-SO2CH3), resulting in lower chemical reactivity and higher lipophilicity .

- The fluorine substituent at position 3 may enhance biological activity (e.g., antifungal properties), as seen in fluorinated agrochemicals .

Physicochemical Properties

- Polarity : The methanesulfonyl group in the main compound confers higher polarity compared to analogs with methyl or sulfanyl groups, improving solubility in polar aprotic solvents (e.g., DMSO, acetone).

- Thermal Stability: The phenol analog (CAS 20945-65-7) exhibits a high boiling point (390.37°C), suggesting greater thermal stability than the methanol derivative .

生物活性

(2-Chloro-4-methanesulfonyl-phenyl)-methanol, with the chemical formula C₈H₉ClO₃S and CAS number 181300-40-3, is a compound of significant interest in medicinal chemistry due to its unique structural features. It contains a chloro group, a methanesulfonyl moiety, and a hydroxymethyl group, which contribute to its reactivity and potential biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Weight : 220.68 g/mol

- Boiling Point : Approximately 425.5 °C

- Density : 1.405 g/cm³

The presence of functional groups such as the chloro and methanesulfonyl groups enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmaceutical agents.

The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions due to the chloro group. The methanesulfonyl group is known for participating in sulfonation reactions, while the hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids. These transformations can lead to the formation of biologically active derivatives that may interact with various molecular targets in biological systems.

Anticancer Potential

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, research on related compounds has shown their efficacy in inducing differentiation in acute myeloid leukemia (AML) cell lines. In these studies, compounds were evaluated for their ability to upregulate CD11b expression in HL-60 cells, a marker indicative of differentiation. Compounds that showed over 10% upregulation were selected for further investigation .

Case Study: Induction of Differentiation

A notable study investigated the differentiation effects of various compounds on AML cell lines. Among the tested compounds, those with structural similarities to this compound demonstrated promising results:

- OXS000275 : Induced significant differentiation in HL-60 cells with an EC50 of 240 ± 6 nM.

- The morphology changes observed included lighter cytoplasm and increased granulation consistent with macrophage differentiation .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chloro and methanesulfonyl groups | Potential anticancer activity |

| (2-Chloro-4-methylphenyl)-methanol | Methyl group instead of methanesulfonyl | Different reactivity; lower biological activity |

| (4-Methoxyphenyl)-methanol | Methoxy group | Increased lipophilicity; varied activity |

| (2-Chloro-5-nitrophenyl)-methanol | Nitro group | Potentially different activity due to electron-withdrawing effects |

This table illustrates how variations in chemical structure can influence biological activity, highlighting the unique position of this compound in drug development.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for laboratory-scale preparation of (2-Chloro-4-methanesulfonyl-phenyl)-methanol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation-reduction pathways. A validated approach involves reacting 2-chloro-4-methanesulfonylbenzaldehyde with reducing agents like sodium borohydride (NaBH₄) in anhydrous methanol under nitrogen at 0–5°C. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the product. Monitoring by TLC (Rf ~0.3 in 3:7 EtOAc/hexane) ensures reaction completion. This method parallels protocols for structurally related benzyl alcohols .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., -CH₂OH at δ ~4.6 ppm; methanesulfonyl at δ ~3.1 ppm for S-CH₃).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 234.05 for C₈H₉ClO₃S).

- X-ray Crystallography : Single-crystal analysis (using SHELX software ) resolves stereoelectronic effects from the sulfonyl and chloro groups.

- HPLC : Purity assessment (>98%) via C18 column (MeCN:H₂O = 70:30, UV detection at 254 nm) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The methanol group renders the compound hygroscopic. Store under inert gas (N₂/Ar) at –20°C in amber vials with molecular sieves. Degradation products (e.g., oxidation to ketone) can be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

- Methodological Answer : Discrepancies often arise from force field inaccuracies or solvation effects. Validate docking results by:

- Mutagenesis Studies : Replace key residues (e.g., catalytic site lysines) to test binding hypotheses.

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to compare with computational ΔG.

- Multi-Software Cross-Check : Use AutoDock Vina, Schrödinger, and GROMACS for consensus analysis.

- Reference structural analogs with confirmed activity, such as diphenylmethanol derivatives .

Q. What strategies optimize reaction yields when steric hindrance from the methanesulfonyl group impedes functionalization?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki couplings or CuI for Ullmann reactions.

- Microwave-Assisted Synthesis : Enhance kinetics via controlled dielectric heating (e.g., 100°C, 30 min).

- Protection/Deprotection : Temporarily protect the -OH group as TMS ether to reduce steric bulk during sulfonyl group reactions .

Q. How should researchers design dose-response experiments to assess cytotoxicity while minimizing false positives?

- Methodological Answer :

- Cell Line Selection : Use >3 cell types (e.g., HEK293, HepG2, MCF-7) to check tissue specificity.

- Controls : Include vehicle (DMSO), positive control (e.g., doxorubicin), and a structurally inert analog.

- Assay Triangulation : Combine MTT, ATP luminescence, and caspase-3/7 assays to confirm apoptosis vs. necrosis.

- IC₅0 Consistency : Replicate experiments across labs to rule out batch variability, as seen in studies of chlorophenylmethanol analogs .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data regarding the conformation of the methanesulfonyl group?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect rotational barriers around the sulfonyl-phenyl bond.

- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental torsional angles.

- Twinned Crystallography : Use SHELXL to refine twinned crystals and resolve conformational ambiguities .

Q. What steps validate unexpected HPLC impurities observed during stability testing?

- Methodological Answer :

- LC-MS/MS : Identify impurity structures via fragmentation patterns (e.g., m/z 248.10 suggests oxidation to ketone).

- Spiking Experiments : Add synthetic impurity standards to confirm retention times.

- Forced Degradation : Expose the compound to heat/light/humidity and track degradation kinetics .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 112–114°C | DSC | |

| LogP (Octanol-Water) | 1.8 ± 0.2 | Shake-Flask | |

| Aqueous Solubility (25°C) | 3.2 mg/mL | USP Equilibrium | |

| λmax (UV-Vis) | 268 nm | MeCN Solution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。